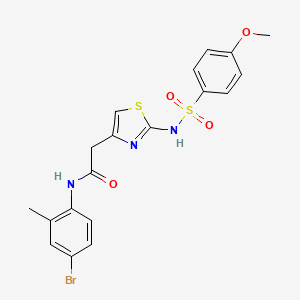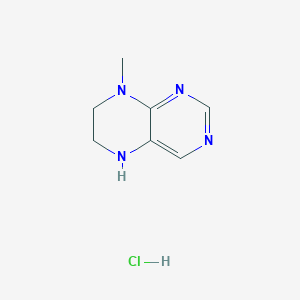
1-((1-Hydroxycyclopentyl)methyl)-3-phenethylurea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “1-({[(1-hydroxycyclopentyl)methyl]amino}methyl)cyclopentan-1-ol hydrochloride” is similar to the one you’re asking about . It has a molecular weight of 249.78 and its IUPAC name is "1-({[(1-hydroxycyclopentyl)methyl]amino}methyl)cyclopentanol hydrochloride" .
Molecular Structure Analysis
The structure of a similar compound, [(1-hydroxycyclopentyl)methyl]urea, contains 25 bonds in total, including 11 non-H bonds, 1 multiple bond, 2 rotatable bonds, 1 double bond, 1 five-membered ring, 1 urea (-thio) derivative, 1 hydroxyl group, and 1 tertiary alcohol .Physical And Chemical Properties Analysis
The compound “1-({[(1-hydroxycyclopentyl)methyl]amino}methyl)cyclopentan-1-ol hydrochloride” is a powder at room temperature . Another similar compound, “1-{4-[(1-hydroxycyclopentyl)methyl]piperazin-1-yl}ethan-1-one”, is an oil .Applications De Recherche Scientifique
Novel Synthesis Routes and Biohydroxylation Applications
- The synthesis and pharmacological evaluation of conformationally restricted analogues of alpha-amino acids illustrate the use of chemical synthesis strategies to explore the biological activity of novel compounds. Such approaches can be applied to synthesize and evaluate the biological relevance of "1-((1-Hydroxycyclopentyl)methyl)-3-phenethylurea" analogues (L. Bunch et al., 2003).
- Biohydroxylation techniques, using microbial enzymes to synthesize catechols from benzene and toluene, demonstrate how biotechnological methods can be employed for the functionalization of hydrocarbons. This indicates potential pathways for modifying "1-((1-Hydroxycyclopentyl)methyl)-3-phenethylurea" or related compounds through biotransformation (F. Ma et al., 2013).
Polymer Synthesis and Characterization
- The development of polyurethane networks using fatty-acid-based aromatic triols showcases the application of chemical synthesis in creating materials with specific properties. Research into "1-((1-Hydroxycyclopentyl)methyl)-3-phenethylurea" could explore its incorporation into polymers or materials science applications (G. Lligadas et al., 2007).
Environmental and Industrial Applications
- The study on the influence of pH on melamine-dimethylurea-formaldehyde co-condensations provides insights into how chemical reactions are affected by environmental conditions. This knowledge can be relevant for industrial applications of "1-((1-Hydroxycyclopentyl)methyl)-3-phenethylurea" in the context of material synthesis or modification (Ming Cao et al., 2017).
Safety and Hazards
The safety data for “1-({[(1-hydroxycyclopentyl)methyl]amino}methyl)cyclopentan-1-ol hydrochloride” indicates that it has a GHS07 hazard pictogram, with hazard statements H315, H319, and H335 . This suggests that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation .
Propriétés
IUPAC Name |
1-[(1-hydroxycyclopentyl)methyl]-3-(2-phenylethyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O2/c18-14(17-12-15(19)9-4-5-10-15)16-11-8-13-6-2-1-3-7-13/h1-3,6-7,19H,4-5,8-12H2,(H2,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCWSBVVSVMRRRS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(CNC(=O)NCCC2=CC=CC=C2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(3-chlorophenyl)-N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)propanamide](/img/structure/B2765570.png)
![N-[2-(1H-indol-3-yl)ethyl]-5-nitropyrimidine-4,6-diamine](/img/structure/B2765573.png)

![diethyl 1-[2-(4-fluorophenyl)-2-oxoethyl]-1H-imidazole-2,4-dicarboxylate](/img/structure/B2765577.png)
![1-(4-Chlorophenyl)-2-[[6-(3-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl]ethanone](/img/structure/B2765578.png)
![2-[3-(1H-1,2,4-Triazol-1-yl)propyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B2765580.png)
![N1-(2-([1,1'-biphenyl]-4-yl)-2-hydroxypropyl)-N2-isopropyloxalamide](/img/structure/B2765581.png)
![N-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-ethoxybenzamide](/img/structure/B2765582.png)
![1-[3-(4-Tert-butylphenoxy)propyl]-3-hydroxy-3-(2-oxopropyl)indol-2-one](/img/structure/B2765583.png)
![1,3-Bis[3-(4-benzhydrylpiperazin-1-yl)-2-hydroxypropyl]benzimidazol-2-one](/img/structure/B2765584.png)

![1-[1-(2-Methoxyethyl)-2,5-dimethylpyrrol-3-yl]-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]ethanone](/img/structure/B2765587.png)
![ethyl [(3-methyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-1-yl)oxy](phenyl)acetate](/img/structure/B2765589.png)
